molecular formula C17H20ClN3O2S B2411390 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235373-99-5

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2411390
CAS RN: 1235373-99-5
M. Wt: 365.88
InChI Key: FZJSSJAUXARVMC-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 2-CPB and is a sulfonamide derivative. The chemical structure of 2-CPB is shown below:

Scientific Research Applications

Organic Synthesis

Imidazole derivatives serve as versatile building blocks in organic synthesis. Researchers have used them to create complex molecules with specific functionalities. Here’s an application related to synthesis:

Sustainable Chemistry

Efforts to develop sustainable synthetic methods have led to innovative approaches. Our compound can contribute to this field:

Kinase Inhibition

Imidazole-based compounds have shown promise as kinase inhibitors. Here’s a relevant application:

Computational Chemistry

Lastly, computational studies can provide insights into our compound’s behavior:

Synthesis and therapeutic potential of imidazole containing compounds Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation Easy Access to N-(Pyridin-2-yl)benzamides through Electro-Oxidative Ring Opening Piperidine Derivatives: Recent Advances in Medicinal Chemistry

properties

IUPAC Name

2-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJSSJAUXARVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

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